1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
Description
The target compound, 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea, features a tetrazole ring substituted with a 4-methoxyphenyl group at the N1 position, linked via a methylene bridge to a urea moiety. The urea group is further substituted with a 3,4,5-trimethoxyphenyl ring. This structure combines a tetrazole core—known for metabolic stability and hydrogen-bonding capacity—with a trimethoxyphenyl group, which is common in bioactive molecules targeting tubulin or kinase pathways .
Properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5/c1-27-14-7-5-13(6-8-14)25-17(22-23-24-25)11-20-19(26)21-12-9-15(28-2)18(30-4)16(10-12)29-3/h5-10H,11H2,1-4H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPOLRIILJRDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound featuring a tetrazole ring and multiple methoxy-substituted phenyl groups. This structural configuration suggests potential for diverse biological activities, particularly in medicinal chemistry. The tetrazole moiety is known for its bioisosteric properties, making it a valuable component in drug design.
The molecular formula of the compound is , with a molecular weight of approximately 360.38 g/mol. The presence of methoxy groups enhances its lipophilicity and metabolic stability, which are crucial for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O5 |
| Molecular Weight | 360.38 g/mol |
| LogP | 2.812 |
| Polar Surface Area | 72.51 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially modulating enzyme activity or receptor interactions. The tetrazole ring may facilitate binding to active sites of enzymes or receptors involved in various biochemical pathways, influencing processes such as inflammation and cancer cell proliferation.
Anticancer Activity
Research has indicated that compounds containing tetrazole moieties exhibit promising anticancer properties. For instance, derivatives similar to the target compound have been shown to inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated that the compound can affect signaling pathways critical for tumor growth.
Anti-inflammatory Effects
The anti-inflammatory potential of tetrazole derivatives has been widely documented. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.
Antimicrobial Properties
Tetrazoles have also been investigated for their antimicrobial activity against a range of pathogens. Preliminary studies suggest that the compound may possess antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.
Case Studies
- Anticancer Study : A study evaluating the effects of similar tetrazole derivatives on breast cancer cells reported a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Research : In a murine model of arthritis, administration of related tetrazole compounds resulted in decreased levels of inflammatory markers (e.g., TNF-alpha and IL-6), suggesting potential therapeutic effects in inflammatory diseases.
- Antimicrobial Evaluation : A series of tests against Gram-positive and Gram-negative bacteria revealed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating moderate antibacterial activity.
Comparison with Similar Compounds
Pyrazole-Based Urea Derivatives
Compound : 1-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea (SI98)
- Structure : Pyrazole ring replaces tetrazole; urea linked to 4-(trifluoromethyl)phenyl instead of trimethoxyphenyl.
- Synthesis: Prepared via coupling of 3-amino-5-(4-methoxyphenyl)pyrazole with 4-(trifluoromethyl)phenyl isocyanate in anhydrous tetrahydrofuran (THF) .
- Key Differences :
- The trifluoromethyl group enhances lipophilicity compared to the trimethoxyphenyl group.
- Pyrazole rings exhibit different electronic properties (e.g., reduced acidity) compared to tetrazoles.
Chan-Lam Coupling-Derived Pyrazole Analog
Compound : 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole
- Structure : Pyrazole core with trifluoromethyl and trimethoxyphenyl substituents; lacks urea moiety.
- Synthesis : Chan-Lam coupling using CuI, DMEDA, and 4-bromoanisole in dioxane under argon .
- Trifluoromethyl group may improve metabolic stability but alters steric bulk compared to the methylene-urea group in the target compound.
Triazole and Thiourea Derivatives
Compounds : 1-[3-(4-Substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]urea/thiourea derivatives
- Structure : Triazole ring with phenyl and substituted phenyl groups; urea/thiourea at position 1.
- Synthesis : Utilized InCl3 as a catalyst for alkylation reactions in aqueous NaOH .
- Key Differences :
- Thiourea derivatives (e.g., 4Ia–4IId) exhibit altered hydrogen-bonding and solubility profiles compared to urea analogs.
- Triazole rings are less acidic than tetrazoles, affecting coordination with metal catalysts.
Tetrazole-Containing Urea Derivatives
Compounds : 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(trifluoromethyl)phenyl urea derivatives
- Structure : Tetrazole ring directly attached to phenyl; urea linked to trifluoromethylphenyl.
- Synthesis : Characterized via IR, LC-MS, and NMR; synthesized as white crystals with defined melting points .
- Key Differences :
- Substituent positions (tetrazole at phenyl C2 vs. N1-substituted tetrazole in the target compound) influence steric and electronic properties.
- Trifluoromethyl groups enhance hydrophobicity but reduce polar surface area compared to trimethoxyphenyl.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
